
Optalidon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .
Industrial Production Methods
Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .
Análisis De Reacciones Químicas
Butalbital Component
Butalbital (C11H16N2O3) undergoes acid-catalyzed hydrolysis in aqueous environments:
Primary pathway:
C11H16N2O3+H2O→C5H10O3+C6H8N2O
This yields malonylurea and allylisobutylamine as byproducts . Hydrolysis rates increase under acidic (pH < 3) or basic (pH > 9) conditions, with a half-life reduction of 40% at 40°C compared to room temperature .
Caffeine Component
Caffeine (C8H10N4O2) exhibits limited hydrolysis but reacts with strong bases (e.g., NaOH) to form theophylline :
C8H10N4O2+OH−→C7H8N4O2+CH3OH
This reaction occurs at pH > 12 and temperatures exceeding 60°C .
Aminophenazone Component
4-(Dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one is prone to auto-oxidation under aerobic conditions, forming N-oxide derivatives :
C13H17N3O+O2→C13H17N3O2
This reaction is accelerated by light exposure, with a 15% degradation observed after 72 hours under UV light .
Butalbital Stability
Butalbital undergoes hepatic oxidation in vivo:
Primary metabolites:
-
5-Isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (50.2% yield)
-
5-Allyl-5-(3-hydroxy-2-methylpropyl) barbituric acid (10.1% yield) .
Excipient Compatibility
This compound formulations show reactivity with:
Excipient | Interaction Type | Resultant Compound | Stability Impact |
---|---|---|---|
Lactose | Maillard reaction | Brown discoloration | Reduced by 30% |
Magnesium stearate | Transacylation | Stearic acid derivatives | pH-dependent |
Microcrystalline cellulose | None | – | Stable |
Dehydration of butalbital in solid-state formulations increases molecular mobility, raising degradation rates by 20% at 40% relative humidity .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
-
100–150°C: Loss of adsorbed water (3.2% mass loss)
-
200–300°C: Butalbital degradation (45% mass loss)
-
300–400°C: Caffeine and aminophenazone breakdown (51% mass loss)
Activation energy (Ea) for butalbital decomposition:
E_a=98.5\\text{kJ mol}\(\text{calculated via Kissinger method})
Photochemical Reactivity
UV irradiation (254 nm) induces radical-mediated cleavage in aminophenazone:
Key products:
In Vivo Biotransformation
Component | Enzyme System | Major Metabolites | Excretion Route |
---|---|---|---|
Butalbital | CYP3A4/CYP2C19 | 5-Isobutyl-5-(2,3-dihydroxypropyl) BA | Renal (59–88%) |
Aminophenazone | CYP1A2 | N-Demethylated derivatives | Hepatic |
Caffeine | CYP1A2 | Paraxanthine, Theophylline | Renal (95%) |
Plasma half-life ranges:
Aplicaciones Científicas De Investigación
Pharmacological Profile
-
Components :
- Amidopyrine : An analgesic and antipyretic agent known for its pain-relieving properties.
- Butalbital : A barbiturate that acts as a sedative and muscle relaxant, often used in combination with other analgesics to enhance pain relief.
- Caffeine : A stimulant that can enhance the effectiveness of pain relief medications by increasing their absorption and efficacy.
-
Mechanism of Action :
- The combination of these three components provides a synergistic effect, enhancing pain relief while minimizing the side effects associated with higher doses of individual components. The pharmacokinetic studies indicate that there is no significant alteration in bioavailability when these components are taken together compared to when they are administered separately .
Clinical Applications
This compound has been primarily utilized in the treatment of various headache disorders, including migraines and tension-type headaches. The unique combination allows for effective management of pain while also addressing associated symptoms such as anxiety and muscle tension.
Case Studies
- Migraine Management :
- Tension-Type Headaches :
- Pediatric Use :
Safety and Side Effects
While this compound is effective for pain management, it is essential to consider its side effects, which may include sedation, dizziness, and gastrointestinal disturbances. Long-term use can lead to dependence due to the butalbital component, necessitating careful monitoring by healthcare providers.
Summary Table: Key Characteristics of this compound
Component | Type | Primary Use | Side Effects |
---|---|---|---|
Amidopyrine | Analgesic | Pain relief | Nausea, allergic reactions |
Butalbital | Barbiturate | Sedation, muscle relaxation | Drowsiness, dependence potential |
Caffeine | Stimulant | Enhance analgesic effect | Insomnia, increased heart rate |
Mecanismo De Acción
The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
Butalbital: Similar sedative properties but often combined with acetaminophen and caffeine.
Phenobarbital: Another barbiturate with longer duration of action.
Aminophenazone: Similar analgesic and antipyretic properties but with a higher risk of agranulocytosis.
Uniqueness
Optalidon is unique due to its combination of sedative, stimulant, and analgesic properties, making it effective for treating multiple symptoms simultaneously .
Propiedades
Número CAS |
60382-50-5 |
---|---|
Fórmula molecular |
C32H43N9O6 |
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |
Clave InChI |
YTEZOIYKTFWJPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
60382-50-5 |
Sinónimos |
optalidon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.